![molecular formula C15H14O3 B3057707 2-[(4-Phenoxyphenoxy)methyl]oxirane CAS No. 84267-54-9](/img/structure/B3057707.png)
2-[(4-Phenoxyphenoxy)methyl]oxirane
Vue d'ensemble
Description
2-[(4-Phenoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is an epoxide, a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 2-[(4-Phenoxyphenoxy)methyl]oxirane typically involves the reaction between N-methylchloroacetamide and 4-phenoxyphenol. This reaction is carried out in the presence of N,N-dimethylformamide as a solvent and anhydrous potassium carbonate as a catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
2-[(4-Phenoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids or bases.
Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the oxygen atom with the nucleophile.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alcohols.
Applications De Recherche Scientifique
2-[(4-Phenoxyphenoxy)methyl]oxirane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4-Phenoxyphenoxy)methyl]oxirane involves the opening of the epoxide ring. This can occur through nucleophilic attack, leading to the formation of a more stable product. The compound’s insecticidal properties are attributed to its ability to disrupt the normal development of insects by interfering with their hormonal pathways .
Comparaison Avec Des Composés Similaires
2-[(4-Phenoxyphenoxy)methyl]oxirane can be compared with other similar compounds, such as:
2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane: This compound has a similar structure but includes an isopropoxyethoxymethyl group, which may alter its chemical properties and applications.
Other epoxides: Similar epoxides may have different substituents on the phenoxy groups, leading to variations in their reactivity and applications.
Propriétés
IUPAC Name |
2-[(4-phenoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)16-10-15-11-17-15/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPGCFZWRLQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575232 | |
| Record name | 2-[(4-Phenoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84267-54-9 | |
| Record name | 2-[(4-Phenoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3057628.png)
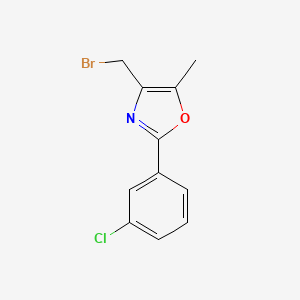
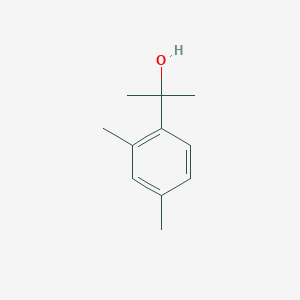
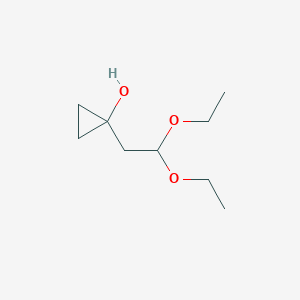
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3057636.png)
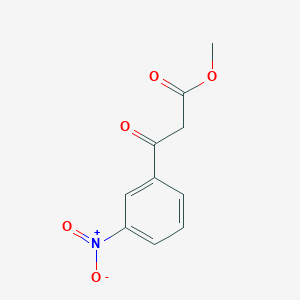
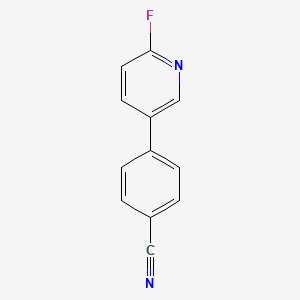
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B3057641.png)
![5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3057642.png)
![5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carbohydrazide](/img/structure/B3057644.png)
![5-Cyclopropyl-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3057645.png)
![Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3057646.png)
![Ethyl 7-(chloromethyl)-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3057647.png)
